molecular formula C4H3N3O4 B045217 4-Nitro-1H-pyrazole-3-carboxylic acid CAS No. 5334-40-7

4-Nitro-1H-pyrazole-3-carboxylic acid

Número de catálogo B045217
Número CAS: 5334-40-7
Peso molecular: 157.08 g/mol
Clave InChI: ZMAXXOYJWZZQBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid derivatives and related compounds involves regioselective synthesis methods. For instance, a novel synthesis approach for 1,3,4-trisubstituted pyrazoles, which could potentially include the synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid, has been reported using the reaction of hydrazones with nitroolefins, mediated by strong bases such as t-BuOK. This method exhibits reversed, exclusive 1,3,4-regioselectivity and requires subsequent quenching with strong acids like TFA to achieve good yields (Xiaohu Deng & N. Mani, 2008).

Molecular Structure Analysis

Investigations into the molecular structure of pyrazole derivatives, including those similar to 4-Nitro-1H-pyrazole-3-carboxylic acid, reveal insights into their crystalline forms and interactions. For example, studies on methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate have shown molecules exhibit a polarized structure with specific hydrogen-bonded arrangements (J. Portilla et al., 2007).

Chemical Reactions and Properties

Reactivity and functionalization of pyrazole-3-carboxylic acid derivatives are subjects of extensive study. Transformations of these compounds through reactions with various nucleophiles have been explored, showing the versatility and reactivity of the pyrazole ring. One study demonstrated the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its acid chloride with 2,3-diaminopyridine, highlighting the compound's reactivity and potential for generating diverse derivatives (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, crystalline structure, and phase transformations, are crucial for their practical applications. For instance, the crystalline structure and hydrogen bonding of pyrazole compounds have been extensively studied, revealing the importance of intermolecular interactions in determining their solid-state properties (A. Llamas-Saiz et al., 1994).

Chemical Properties Analysis

The chemical properties of 4-Nitro-1H-pyrazole-3-carboxylic acid, such as its acidity, reactivity towards nucleophiles, and potential for forming various derivatives, are central to its applications in synthesis and material science. Electrosynthesis methods have been applied to pyrazolecarboxylic acids, demonstrating the impact of substituents on the efficiency of electrosynthetic processes and highlighting the compound's chemical versatility (B. Lyalin, V. Petrosyan, & B. Ugrak, 2009).

Aplicaciones Científicas De Investigación

  • Synthesis of Cyclic Oxalyl Compounds : A study discusses the use of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid in synthesizing cyclic oxalyl compounds and their derivatives (Şener et al., 2002).

  • Antiproliferative Activity : Ethyl 1-(3-nitrophenyl)-5-phenyl-3-(phenylcarbamoyl)-1H-pyrazole-4-carboxylate demonstrated significant antiproliferative activity against various cell lines, such as HeLa, Vero, and C6 (Kasımoğulları et al., 2015).

  • Inhibition of Carbonic Anhydrase Isoenzymes : Novel pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide were found to be more potent inhibitors of carbonic anhydrase isoenzymes compared to their parent inhibitors (Kasımoğulları et al., 2010).

  • Microwave-Assisted and Continuous Flow Multistep Synthesis : This process was applied to synthesize 4-(pyrazol-1-yl)carboxanilides, which are active as inhibitors of canonical transient receptor potential channels (Obermayer et al., 2011).

  • Synthesis of New Pyrazole Carboxylic Acid Derivatives : Research was conducted on synthesizing bis-carboxamides and β-hydroxy ester derivatives using various diamines and diols (Kasımoğulları et al., 2012).

  • Biological Activity : A copper(II) complex with 4-nitro-3-pyrazolecarboxylic ligand showed biological activity against Ph. viticola (Kosović et al., 2020).

  • Hydrogen-Bonded Chains and Sheets : Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure and is linked into hydrogen-bonded chains and sheets (Portilla et al., 2007).

  • Electrosynthesis : The electrosynthesis of 4-chloropyrazolecarboxylic acids was studied, yielding various success rates depending on the structures of the initial pyrazolecarboxylic acids (Lyalin et al., 2009).

  • Energetic Salts Synthesis : 5-(1H-pyrazol-1-yl)-2H-tetrazole-derived energetic salts were synthesized, exhibiting high thermal stability and low sensitivity (Zheng et al., 2020).

  • Colorimetric Chemosensors : New colorimetric chemosensors derived from 4-[(nitro substituted-phenyl)-hydrazonomethyl]-1-phenyl-1H-pyrazole-3-carboxylate were developed for the selective sensing of fluoride and other anions (Swami et al., 2016).

  • Electrochemiluminescence : Pyrazolecarboxylic metal organic frameworks showed highly efficient electrochemiluminescence in DMF solution (Feng et al., 2016).

Safety And Hazards

4-Nitro-1H-pyrazole-3-carboxylic acid is classified under GHS07 for safety. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name

4-nitro-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-4(9)3-2(7(10)11)1-5-6-3/h1H,(H,5,6)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAXXOYJWZZQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277268
Record name 4-Nitro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1H-pyrazole-3-carboxylic acid

CAS RN

5334-40-7
Record name 5334-40-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
4-Nitro-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
4-Nitro-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Nitro-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Nitro-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
4-Nitro-1H-pyrazole-3-carboxylic acid

Citations

For This Compound
39
Citations
Y Yasuda, T Arakawa, Y Nawata, S Shimada… - Bioorganic & Medicinal …, 2015 - Elsevier
… Commercially available 4-nitro-1H-pyrazole-3-carboxylic acid (2) was alkylated with excess ethyl iodide in the presence of potassium carbonate in DMF. After flash chromatography on …
Number of citations: 25 www.sciencedirect.com
PG Wyatt, AJ Woodhead, V Berdini… - Journal of medicinal …, 2008 - ACS Publications
… The mixture was evaporated in vacuo and re-evaporated with toluene to afford 4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester as a white solid (6.42 g, 96%). H NMR (400 MHz, DMSO-…
Number of citations: 399 pubs.acs.org
T Lin, J Li, L Liu, Y Li, H Jiang, K Chen, P Xu… - European Journal of …, 2021 - Elsevier
… The synthesis schemes of compounds are depicted in Scheme 1, amide coupling of 4-nitro-1H-pyrazole-3-carboxylic acid with corresponding amines provided compounds (2, 5), …
Number of citations: 14 www.sciencedirect.com
AB Dounay, M Anderson, BM Bechle, E Evrard… - Bioorganic & medicinal …, 2013 - Elsevier
… Commercially available 4-nitro-1H-pyrazole-3-carboxylic acid was converted to 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate over two steps. …
Number of citations: 35 www.sciencedirect.com
BO Xuan, T Wang, GC Chiou, I Dalinger… - Acta pharmacologica …, 2002 - researchgate.net
… It should be pinpointed that isometric 4-nitro-1Hpyrazole-3-carboxylic acid (DC-4) is notably lower than DC-5 in efficiency and differs from DC-5 only in the C-nitro group position. …
Number of citations: 16 www.researchgate.net
Y Zhi, H Li, P Yang, Q Jin, C Yao, B Li, J Ling… - European Journal of …, 2023 - Elsevier
… 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid or 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid, EDC . … -3-carboxylic acid or 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid or 5-methyl-…
Number of citations: 3 www.sciencedirect.com
Y Zhi, B Li, C Yao, H Li, P Chen, J Bao, T Qin… - European journal of …, 2018 - Elsevier
… 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid or 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid, EDC . … -3-carboxylic acid or 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid or 5-methyl-…
Number of citations: 21 www.sciencedirect.com
C Cheng, F Yun, S Ullah, Q Yuan - European Journal of Medicinal …, 2020 - Elsevier
… Commercially available 4-nitro-1H-pyrazole-3-carboxylic acid (2) reacted with methyl 4-(aminomethyl)benzoate hydrochloride (3) to synthesize 4, which was reduced by palladium on …
Number of citations: 23 www.sciencedirect.com
S Kumari, S Paliwal, R Chauhan - synthetic communications, 2014 - Taylor & Francis
… Benzimidazole derivative 42 was furnished by coupling diamine 41 with 4-nitro-1H-pyrazole-3-carboxylic acid. Subsequent hydrogenation afforded aminopyrazole 43, which gave 44 …
Number of citations: 70 www.tandfonline.com
AK Yadav, VD Ghule, S Dharavath - ACS Applied Materials & …, 2022 - ACS Publications
… Thionyl chloride was added to the suspension of commercially available starting material 4-nitro-1H-pyrazole-3-carboxylic acid (1) in ethanol, refluxed for 6 h, and subsequently, …
Number of citations: 14 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.